

Patamostat (Upamostat): A Technical Guide for COVID-19 Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Patamostat, also known as Upamostat (RHB-107), is an orally administered, first-in-class serine protease inhibitor.[1] It is a prodrug that is converted in the body to its active metabolite, WX-UK1.[2][3][4] Originally developed for oncological indications, its mechanism of action has garnered significant interest for its potential application in the treatment of COVID-19.[1][3] As a host-directed therapy, it targets human cellular factors required for viral entry, a strategy that may minimize the likelihood of resistance due to viral mutations in the spike protein.[1] This document provides a comprehensive technical overview of the research on **Patamostat** for COVID-19, summarizing key experimental data and methodologies.

Mechanism of Action: Inhibiting Viral Entry

The entry of SARS-CoV-2 into host cells is a critical first step for infection. This process is primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[5][6][7] For the virus to fuse with the cell membrane, the S protein must be cleaved at two sites, S1/S2 and S2', a process known as priming.[6][8]

In respiratory epithelial cells, this priming is predominantly carried out by the host transmembrane serine protease 2 (TMPRSS2).[5][6][7][9] Upamostat acts as a potent inhibitor of TMPRSS2 and related trypsin-like serine proteases.[3][10] By blocking the enzymatic activity



of TMPRSS2, the active metabolite WX-UK1 prevents the cleavage of the SARS-CoV-2 spike protein, thereby inhibiting viral fusion and entry into the host cell.[2] In addition to TMPRSS2, research suggests that other proteases like cathepsin-L may also play a role in viral entry, particularly for certain variants, and Upamostat may also act via this pathway.[2][7]

Caption: SARS-CoV-2 entry pathway and Upamostat's mechanism of action.

Preclinical In Vitro Research

In vitro studies have been crucial in demonstrating the antiviral potential of Upamostat against SARS-CoV-2. These experiments have shown that Upamostat can inhibit viral replication at non-toxic concentrations.[10][11]

Key Experimental Findings

Two primary in vitro systems have been used to evaluate Upamostat's efficacy:

- Vesicular Stomatitis Virus (VSV) Pseudoparticle Assay: In this system, VSV particles are
 engineered to express the SARS-CoV-2 spike protein on their surface. Upamostat
 demonstrated moderate inhibitory activity against the entry of these pseudoparticles into
 Calu-3 cells, a human lung cancer cell line that expresses TMPRSS2.[10] Interestingly, some
 activity was also noted in Vero76 cells, which do not express surface TMPRSS2, suggesting
 a potential secondary mechanism of action.[10]
- Human Bronchial Epithelial Cell (HBEC) Model: In a more physiologically relevant organotypic air-liquid-interface (ALI) culture of primary human bronchial epithelial cells, Upamostat showed strong inhibition of SARS-CoV-2 viral replication.[1][10]

At equivalent concentrations, the virus inhibitory effect of Upamostat was reported to be somewhat greater than that of camostat, another serine protease inhibitor investigated for COVID-19.[10]

Quantitative Data Summary



Study System	Cell Type	Virus System	Key Finding	Reference
Pseudovirus Entry Assay	Calu-3 (TMPRSS2+)	VSVpp+SARS-2- S	Moderate inhibitory activity observed.	[10]
Pseudovirus Entry Assay	Vero76 (TMPRSS2-)	VSVpp+SARS-2- S	Moderate activity still noted, unlike camostat which was inactive.	[10]
Organotypic Culture	Primary HBEC	SARS-CoV-2	Strong inhibition of viral replication demonstrated.	[1][10]
Comparative Study	Calu-3	VSVpp+SARS-2- S	Virus inhibitory effect somewhat greater than camostat.	[10]

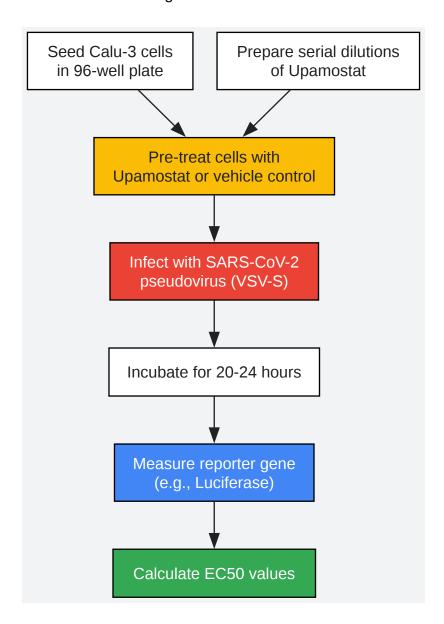
Experimental Protocols

Protocol 1: VSV Pseudoparticle Neutralization Assay

- Cell Seeding: Calu-3 or Vero76 cells are seeded into 96-well plates and cultured to form a confluent monolayer.
- Compound Preparation: Upamostat is serially diluted in cell culture medium to achieve a range of desired concentrations.
- Pre-incubation: The cell monolayers are pre-incubated with the diluted Upamostat or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours) at 37°C.
- Infection: The medium containing the drug is removed, and cells are infected with a predetermined titer of VSV pseudoparticles expressing the SARS-CoV-2 spike protein.
- Incubation: The infection is allowed to proceed for a period of 20-24 hours at 37°C.



- Readout: Viral entry is quantified by measuring the expression of a reporter gene (e.g., luciferase or GFP) encoded by the VSV genome. A reduction in reporter signal relative to the vehicle control indicates inhibition.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a nonlinear regression curve.



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Caption: Workflow for an in vitro pseudovirus neutralization assay.

Clinical Research: Phase 2/3 Outpatient Study



Upamostat has been evaluated in a two-part, multicenter, Phase 2/3, randomized, double-blind, placebo-controlled study in adult outpatients with symptomatic COVID-19 who did not require hospitalization (NCT04723537).[10][12][13]

Key Clinical Findings

The pilot Phase 2 portion of the study met its primary objective of demonstrating safety and tolerability.[2] While not powered for definitive efficacy, the results showed promising trends.[14]

- Hospitalization: No patients treated with Upamostat were hospitalized for worsening COVID-19, compared to a 15% hospitalization rate in the placebo group (P=0.03).[2][14][15]
- Symptom Progression: The development of new severe symptoms was significantly lower in the combined Upamostat groups (2.4%) compared to the placebo group (20%) (P=0.036).[2]
 [15]
- Symptom Recovery: The median time to sustained recovery from severe symptoms was shorter in the Upamostat groups (4 days for 200 mg, 3 days for 400 mg) compared to the placebo group (8 days).[2][15]
- Biomarkers: Mean D-dimer levels, which are often elevated in COVID-19, decreased in patients receiving Upamostat (38% reduction in the 200 mg group and 48% in the 400 mg group), while remaining constant in the placebo group.[2][15]

Quantitative Data Summary

Table 1: Patient Demographics and Study Design (Phase 2 Pilot)

Characteristic	Placebo	Upamostat 200 mg	Upamostat 400 mg
Number of Patients	20	20	21
Median Age	49 (overall)	49 (overall)	49 (overall)
Male	44% (overall)	44% (overall)	44% (overall)
High-Risk Factors	59% (overall)	59% (overall)	59% (overall)
Treatment Duration	14 days	14 days	14 days



Data from Plasse et al., 2023 and associated press releases.[2][14][15][16]

Table 2: Key Efficacy Outcomes (Phase 2 Pilot)

Outcome	Placebo (n=20)	Upamostat 200 mg (n=20)	Upamostat 400 mg (n=21)	P-value (Combined Upamostat vs Placebo)
Hospitalization for COVID-19	3 (15%)	0 (0%)	0 (0%)	0.03
Development of New Severe Symptoms	4 (20%)	1 (5%)	0 (0%)	0.036
Median Time to Severe Symptom Recovery	8 days	4 days	3 days	Not Reported
Mean Change in D-dimer Level	Constant	-38%	-48%	Not Reported

Data from Plasse et al., 2023.[2][15]

Clinical Trial Protocol (Phase 2/3, NCT04723537)

- Patient Population: Adult patients (≥18 years) with symptomatic, diagnostically confirmed (RT-PCR or antigen test) COVID-19.[12][13] Symptom onset or positive test must be within 5 days of randomization.[12][13] Patients must not require hospitalization at the time of enrollment.[12]
- Study Design: A two-part, randomized, double-blind, placebo-controlled, parallel-group study. [10][12]
 - Part A (Dose Selection): 61 patients were randomized 1:1:1 to receive Upamostat 200 mg,
 Upamostat 400 mg, or a matching placebo daily for 14 days.[2][13][15]

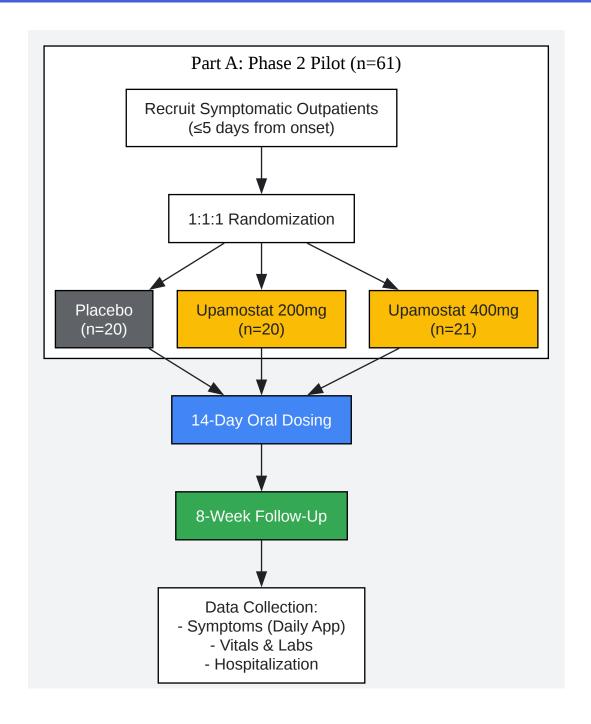
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- Part B (Pivotal Study): Based on Part A results, a dose is selected for a larger cohort,
 randomized 3:2 to active drug vs. placebo.[12][13]
- Intervention: Oral Upamostat (200 mg or 400 mg) or placebo, taken once daily for 14 days.
 [13][15]
- Data Collection: Patients complete daily symptom questionnaires via a smartphone app for 28 days, followed by thrice-weekly questionnaires for an additional 4 weeks.[15][16] They are provided with devices to monitor vital signs. Follow-up visits (in-person or via home nurse) occur at weeks 2, 4, and 8 for physical exams, nasal swabs for PCR, and blood collection for safety labs and disease markers.[12][13]
- Primary Endpoint:
 - Part A: Safety, tolerability, and dose selection for Part B.[10]
 - Part B: Time to sustained recovery from symptomatic illness.[10]
- Secondary Endpoints: Incidence of hospitalization or death, time to symptom resolution, and changes in biomarkers.[10]





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Caption: Workflow for the Phase 2 portion of the Upamostat clinical trial.

Pharmacokinetics and Safety

Pharmacokinetics: Upamostat is an orally bioavailable prodrug.[3][11] After absorption, it is converted to its active form, WX-UK1.[4] Pharmacokinetic studies in rats showed a terminal half-life of 0.5 hours for Upamostat itself, with a volume of distribution of 2.0 L/kg and clearance



of about 2.7 L/h/kg following intravenous injection.[17] Clinical pharmacokinetic analysis in cancer patients revealed a dose-related increase in exposure to both Upamostat and WX-UK1 from 100 mg to 400 mg doses.[4] Tissue analyses have shown that substantial levels of WX-UK1 are present for at least 3 days after oral dosing.[2]

Safety and Tolerability: Across multiple clinical trials, including studies in cancer patients and the COVID-19 trial, Upamostat has been shown to be well-tolerated with a favorable safety profile.[3][10][11] In the COVID-19 pilot study, only one patient (in the 400 mg group) reported a drug-related adverse event, which was a mild skin rash, and no patients discontinued the study due to a drug-related adverse event.[15] A dose-dependent increase in the incidence of minor elevations in INR or PTT was noted, though no clinical bleeding events were observed.[2][11]

Conclusion

Patamostat (Upamostat) is a promising oral, host-directed antiviral candidate for the outpatient treatment of COVID-19. Its mechanism of inhibiting the serine protease TMPRSS2 directly interferes with a crucial step in the SARS-CoV-2 lifecycle. Preclinical in vitro data demonstrated its ability to inhibit viral replication, and a pilot Phase 2 clinical trial provided encouraging signals of efficacy in reducing hospitalizations and the progression to severe symptoms in outpatients, coupled with a favorable safety profile. These findings strongly support further investigation in larger, pivotal trials to definitively establish its role in the management of early-stage COVID-19.[2]

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- To cite this document: BenchChem. [Patamostat (Upamostat): A Technical Guide for COVID-19 Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044767#patamostat-upamostat-for-covid-19-research]

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